molecular formula C8H9BrO2S B13612117 2-Bromo-4,5-dimethoxybenzenethiol

2-Bromo-4,5-dimethoxybenzenethiol

Cat. No.: B13612117
M. Wt: 249.13 g/mol
InChI Key: HGLYSVOSPZLFNF-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzenethiol: is an organic compound that belongs to the class of aromatic compounds known as dimethoxybenzenes. These compounds are characterized by the presence of two methoxy groups attached to a benzene ring. The addition of a bromine atom and a thiol group further modifies its chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethoxybenzenethiol typically involves the bromination of 4,5-dimethoxybenzene followed by the introduction of a thiol group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include a solvent such as acetic acid or methanol to facilitate the reaction .

Industrial Production Methods

For industrial production, the process is scaled up using large reactors and optimized conditions to ensure high yield and purity. The bromination step is carefully controlled to avoid over-bromination, and the thiol group is introduced using thiolating agents under mild conditions to prevent degradation of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethoxybenzenethiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4,5-dimethoxybenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzaldehyde
  • 2-Bromo-4,5-dimethoxybenzyl bromide
  • 4-Bromo-2,5-dimethoxyphenethylamine

Comparison

Compared to these similar compounds, 2-Bromo-4,5-dimethoxybenzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and other sulfur-containing derivatives, which are not possible with the other compounds listed .

Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

2-bromo-4,5-dimethoxybenzenethiol

InChI

InChI=1S/C8H9BrO2S/c1-10-6-3-5(9)8(12)4-7(6)11-2/h3-4,12H,1-2H3

InChI Key

HGLYSVOSPZLFNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)S

Origin of Product

United States

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